N-ニトロソジエチルアミン-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

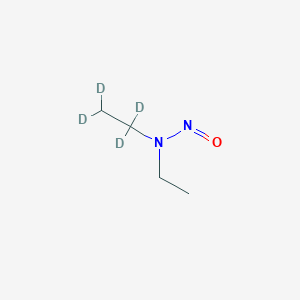

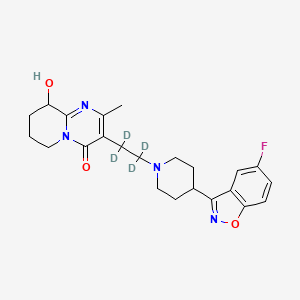

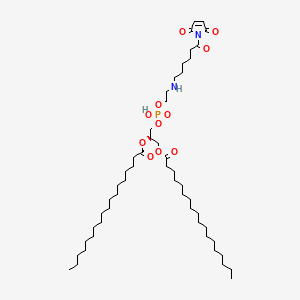

N-Nitrosodiethylamine-d4 is a nitroso organic compound that contains the hydrogen isotope deuterium. Its chemical formula is C4D4H11N2O, and it is a colorless to light yellow liquid that dissolves easily in solvents. This compound is commonly used in nuclear magnetic resonance (NMR) experiments as an internal standard or reference substance due to its unique properties .

科学的研究の応用

N-Nitrosodiethylamine-d4 has several scientific research applications, including:

Chemistry: It is used as an internal standard in NMR spectroscopy and mass spectrometry to ensure accurate measurements.

Biology: It is used in studies involving the metabolism and bioactivation of nitrosamines.

Medicine: It is used in research on the carcinogenicity of nitrosamines and their effects on DNA.

Industry: It is used in the quality control of pharmaceuticals to detect and quantify nitrosamine impurities

作用機序

Target of Action

N-Nitrosodiethylamine-d4, also known as J-006578, is a deuterium-labeled variant of N-Nitrosodiethylamine . The primary targets of N-Nitrosodiethylamine are nuclear enzymes associated with DNA repair and replication . The compound can cause various types of tumors in all animals, with the main target organs being the nasal cavity, trachea, lungs, esophagus, and liver .

Mode of Action

N-Nitrosodiethylamine-d4 interacts with its targets by inducing a large array of oncogenic mutations . The compound undergoes enzymatic α-hydroxylation with cytochrome P450, forming a dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a DNA alkylating agent .

Biochemical Pathways

The biochemical pathway of N-Nitrosodiethylamine-d4 involves the transformation of the compound into a DNA alkylating agent via enzymatic α-hydroxylation . This process leads to DNA damage, which can result in cancer . The compound is also known to be weakly electrophilic at the nitroso-nitrogen and is susceptible to nucleophilic attack at that site by organolithium and Grignard reagents .

Pharmacokinetics

It is known that the compound is a potent hepatocarcinogenic dialkylnitrosoamine . It is primarily present in tobacco smoke, water, cheddar cheese, cured and fried foods, and many alcoholic beverages .

Result of Action

The result of N-Nitrosodiethylamine-d4’s action is the induction of various types of tumors in all animals . The compound is responsible for changes in nuclear enzymes associated with DNA repair and replication . The DNA damage caused by the compound’s action can lead to cancer .

Action Environment

N-Nitrosodiethylamine-d4 is notorious for its potent carcinogenicity and its widespread occurrence throughout the human environment . Its presence in active substances may be linked to several factors, such as processing conditions, accidental introduction due to cross-contamination, recovery procedures for solvents, or degradation of the substance . The compound’s action, efficacy, and stability can be influenced by these environmental factors .

生化学分析

Biochemical Properties

N-Nitrosodiethylamine-d4 interacts with various enzymes, proteins, and other biomolecules. It affects DNA integrity, probably by alkylation . This compound is used in experimental research to induce liver tumorigenesis . It is carcinogenic and mutagenic .

Cellular Effects

N-Nitrosodiethylamine-d4 has significant effects on various types of cells and cellular processes. It influences cell function by affecting DNA integrity, probably by alkylation . It also perturbs amino acid biosynthesis, including arginine, as well as DNA damage repair and mitochondrial genome maintenance in yeast .

Molecular Mechanism

The molecular mechanism of N-Nitrosodiethylamine-d4 involves its interaction with DNA. It affects DNA integrity, probably by alkylation . This compound is used in experimental research to induce liver tumorigenesis . It is carcinogenic and mutagenic .

Temporal Effects in Laboratory Settings

The effects of N-Nitrosodiethylamine-d4 over time in laboratory settings have been observed. Accurate and precise quantitation of trace level nitrosamines can be achieved across multiple analytical procedures .

Dosage Effects in Animal Models

In animal models, the effects of N-Nitrosodiethylamine-d4 vary with different dosages. For instance, liver multicentric hepatocellular carcinoma (HCC) with cirrhosis was induced in six China Taihu pigs by intraperitoneal injection of 10 mg/kg of N-Nitrosodiethylamine once a week for 3 months .

Metabolic Pathways

N-Nitrosodiethylamine-d4 is involved in various metabolic pathways. It is metabolically activated by CYP450 monooxygenases . The metabolic pathway of N-Nitrosodiethylamine in mice mirrors that observed in human liver microsomes .

Transport and Distribution

Given its solubility in water, lipids, and other organic solvents , it can be inferred that it may be transported and distributed widely within cells and tissues.

Subcellular Localization

Given its ability to interact with DNA and affect its integrity , it can be inferred that it may localize to the nucleus where DNA is housed

準備方法

N-Nitrosodiethylamine-d4 is typically prepared through a proto-nuclear reaction. The synthesis involves reacting nitrous acid with diethylamine (D2) under low temperature and acidic conditions to minimize side reactions with other compounds . This method ensures the incorporation of deuterium into the compound, making it suitable for use in NMR and mass spectrometry studies.

化学反応の分析

N-Nitrosodiethylamine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of nitroso derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

N-Nitrosodiethylamine-d4 is similar to other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiisopropylamine. its incorporation of deuterium makes it unique for use in NMR and mass spectrometry studies. Other similar compounds include:

N-Nitrosodimethylamine: Known for its high toxicity and carcinogenicity.

N-Nitrosodiisopropylamine: Used in similar applications but with different physical and chemical properties .

N-Nitrosodiethylamine-d4 stands out due to its specific use as a labeled compound in analytical techniques, providing more accurate and reliable data in scientific research.

特性

IUPAC Name |

N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQDOYYEUMPFS-VEPVEJTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])N(CC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)